molecular formula C15H21N3O3S B5836413 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone

1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone

Cat. No. B5836413
M. Wt: 323.4 g/mol
InChI Key: SQMRKIBZXDTLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the activation of B cells, and its inhibition has shown promising results in the treatment of various diseases.

Mechanism of Action

TAK-659 selectively inhibits BTK, a key enzyme involved in the activation of B cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation and proliferation. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, making it a potent inhibitor of B-cell activation and proliferation. TAK-659 has also demonstrated good pharmacokinetic properties, making it a suitable candidate for drug development. The limitations of using TAK-659 in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 in combination with other therapies for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, which could lead to the development of a new treatment option for various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-methylpiperazin-1-yl)sulfonyl)aniline. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to form the final product, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.

Scientific Research Applications

TAK-659 has shown potential in the treatment of various diseases, including autoimmune disorders, B-cell malignancies, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated significant efficacy in inhibiting BTK activity, leading to the suppression of B-cell activation and proliferation.

properties

IUPAC Name

1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-16-9-11-17(12-10-16)22(20,21)14-6-4-13(5-7-14)18-8-2-3-15(18)19/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRKIBZXDTLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.